molecular formula C7H9N3O2S B070737 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) CAS No. 163137-08-4

2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)

Cat. No.: B070737
CAS No.: 163137-08-4
M. Wt: 199.23 g/mol
InChI Key: SSPCVZIUJYQTBP-UHFFFAOYSA-N
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Description

2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI): is a heterocyclic compound that features a unique structure combining elements of pyridine and thiadiazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a pyridine derivative, with a thiadiazine moiety. This can be achieved through a condensation reaction under acidic or basic conditions.

    Oxidation: The resulting intermediate is then subjected to oxidation to introduce the dioxide functionality. Common oxidizing agents include hydrogen peroxide or peracids.

    Methylation: The final step involves the methylation of the compound to introduce the 2-methyl group. This can be done using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the cyclization, oxidation, and methylation steps sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group back to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols and Sulfides: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biochemical Research: It can be used as a probe to study enzyme interactions and other biochemical processes.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

    Polymer Science: Incorporation into polymers to enhance their properties, such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) exerts its effects is largely dependent on its interaction with molecular targets. For instance:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-: Lacks the dioxide functionality, which may result in different chemical reactivity and biological activity.

    2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-ethyl-,1,1-dioxide: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its physical and chemical properties.

Uniqueness

    Chemical Stability: The presence of the dioxide group enhances the compound’s stability compared to its non-dioxide counterparts.

    Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-methyl-3,4-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-10-5-9-6-3-2-4-8-7(6)13(10,11)12/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPCVZIUJYQTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC2=C(S1(=O)=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.52 g of potassium carbonate and 0.94 g of iodomethane are added to a solution of 0.25 g of 2,3- dihydro-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide (Example 1) in 10 cm3 of acetonitrile. The suspension is heated at 50° C. for 3 hours. The acetonitrile is then removed by evaporation under partial vacuum and the residue obtained is taken up in 10 cm3 of water. The suspension is extracted with chloroform (5 times 100 cm3). The extraction solvent is dried over MgSO4 and then concentrated to dryness. The solid obtained is purified by chromatography on a silica column (elution solvent: 1/9 MeOH/CHCl3).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
2,3- dihydro-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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